3-Amino-3-methylbutanenitrile
Description
Nitriles, in general, exhibit high polarity and boiling points due to strong dipole interactions. The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents and reactivity in nucleophilic substitutions.
Properties
IUPAC Name |
3-amino-3-methylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,7)3-4-6/h3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYOGZNWNFUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Amino-3-methylbutanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-methylbutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-2,3-dimethylbutanenitrile
Structural Differences :
- The amino and methyl groups are positioned at the 2- and 2,3-positions, respectively, compared to the 3-position in the target compound.
Toxicological Data :
- This contrasts with 3-Amino-3-methylbutanenitrile, for which toxicity data are also lacking, highlighting a broader gap in safety profiles for amino-substituted nitriles.
Reactivity :
- The 2-amino group may increase susceptibility to intramolecular cyclization due to proximity to the nitrile moiety. Such reactivity differences could impact synthetic applications compared to the 3-amino isomer.
3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile (CAS 1040052-47-8)
Structural Differences :
- Incorporates an aromatic benzene ring and a branched aminoalkyl chain, unlike the purely aliphatic structure of 3-Amino-3-methylbutanenitrile .
Physicochemical Properties :
- The electron-withdrawing nitrile group on the benzene ring may reduce the nucleophilicity of the amino group compared to aliphatic nitriles.
General Comparison with Other Nitriles
Key Research Findings
- Synthetic Utility: Amino-substituted nitriles are valuable in heterocyclic synthesis. For example, methyl 3-arylamino-2-benzoylaminobut-2-enoate undergoes cyclization under acidic conditions to form oxazoloquinolines and imidazoles .
- Toxicological Gaps: Both 3-Amino-3-methylbutanenitrile and its analogs lack comprehensive toxicity data, underscoring the need for targeted studies to assess occupational and environmental risks .
Biological Activity
3-Amino-3-methylbutanenitrile (AMBN) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
3-Amino-3-methylbutanenitrile is characterized by the presence of both an amino group and a nitrile group attached to a branched carbon chain. Its molecular formula is , and it is classified as an α-amino nitrile. The unique structure influences its reactivity and biological interactions.
Structural Comparison
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-Amino-3-methylbutanenitrile | Contains both amino and nitrile functionalities | |
| 2-Amino-2-methylpropanenitrile | Similar branched structure but lacks the amino group | |
| 4-Aminobutyronitrile | Different positioning of functional groups |
Synthesis Methods
The synthesis of AMBN typically involves several methods, including:
- Reactions with Amine Sources : AMBN can be synthesized through the reaction of appropriate nitriles with amines under controlled conditions.
- Catalytic Processes : Utilizing catalysts to facilitate the reaction enhances yield and purity.
These synthetic routes are crucial for producing AMBN for research and pharmaceutical applications.
Enzyme Interactions
Research has indicated that AMBN may interact with various biological targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest that AMBN could modulate enzyme mechanisms, influencing biological pathways relevant to drug development.
- Case Study : A study explored the interaction of AMBN with specific enzymes, demonstrating its potential to inhibit certain enzymatic activities, which could be beneficial in treating metabolic disorders.
Therapeutic Potential
AMBN has shown promise in several therapeutic contexts:
- Neurological Disorders : As an intermediate in synthesizing pharmaceuticals targeting neurological conditions, AMBN's role in modulating neurotransmitter systems is under investigation.
- Cancer Research : Emerging studies suggest that AMBN may have anticancer properties by influencing cancer cell metabolism.
The mechanism by which AMBN exerts its biological effects involves:
- Binding to Enzymes : The amino group can form hydrogen bonds with enzyme active sites, facilitating or inhibiting enzymatic reactions.
- Nitrile Group Reactivity : The nitrile functionality allows for nucleophilic attacks, contributing to various biochemical interactions.
Research Findings
Recent studies have focused on elucidating the biological activity of AMBN through various experimental approaches:
- In vitro Studies : These studies have demonstrated that AMBN can affect cell viability and proliferation in cancer cell lines.
- In vivo Studies : Animal models have been used to assess the therapeutic potential of AMBN in treating metabolic disorders and neurological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
